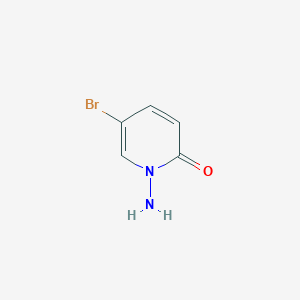

1-Amino-5-bromo-1,2-dihydropyridin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-5-bromopyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-1-2-5(9)8(7)3-4/h1-3H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPGVTUEFBGYPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891207-59-2 | |

| Record name | 1-amino-5-bromo-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation and Reaction Pathway Analysis

Detailed Mechanistic Investigations of Catalyzed Dihydropyridinone Formations

Catalysis provides powerful avenues for the construction of complex molecular architectures like dihydropyridinones. The specific choice of catalyst dictates the reaction pathway, influencing efficiency, selectivity, and the nature of the reactive intermediates.

Halogen bonding (XB) has emerged as a significant non-covalent interaction for catalysis, comparable in strength to the more conventional hydrogen bonding (HB). thieme-connect.com It involves an attractive interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor). nih.gov The strength of this bond is tunable, increasing with the polarizability of the halogen atom (I > Br > Cl > F). thieme-connect.com This interaction is highly directional, providing a precise method for the activation of substrates in a catalytic cycle. nih.gov

In the context of dihydropyridinone synthesis, halogen-bonding catalysis is particularly effective for the activation of imines. Halo-1,2,3-triazolium salts have been identified as potent XB donors for this purpose. researchgate.net The mechanism involves the formation of a halogen bond between the electrophilic halogen atom of the catalyst and a Lewis basic site on the substrate, such as the nitrogen atom of an imine. This interaction enhances the electrophilicity of the imine, facilitating nucleophilic attack and subsequent cyclization to form the dihydropyridinone ring. The linear geometry of the halogen bond ensures a well-defined orientation of the substrate within the catalyst's sphere of influence, which can be crucial for achieving high levels of stereocontrol in asymmetric variants of the reaction. thieme-connect.com

| Halogen Atom | Relative XB Donor Ability | Key Characteristics |

|---|---|---|

| Fluorine (F) | Weakest | Debated role in halogen bonding catalysis, with some studies suggesting a fluorine cation transfer mechanism instead. researchgate.net |

| Chlorine (Cl) | Moderate | Commonly used in XB catalysis. |

| Bromine (Br) | Strong | Frequently employed due to a good balance of strength and accessibility. |

| Iodine (I) | Strongest | Highly effective due to its high polarizability, leading to strong XB interactions. thieme-connect.com |

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts that have revolutionized the synthesis of a wide array of organic molecules, including dihydropyridinones. Their catalytic activity stems from their ability to act as potent nucleophiles, initiating a variety of transformations often involving key intermediates such as the Breslow intermediate and the acyl azolium ion.

A plausible mechanistic pathway for the NHC-catalyzed formation of pyridinone derivatives begins with the nucleophilic attack of the NHC on an aldehyde or a related carbonyl compound. This initial step generates a tetrahedral intermediate which, upon proton transfer, forms the crucial Breslow intermediate. In oxidative NHC catalysis, this Breslow intermediate is oxidized to an electrophilic acyl azolium intermediate. This intermediate is a powerful acylating agent and can react with a variety of nucleophiles.

In the synthesis of pyridinones, an α,β-unsaturated acyl azolium can be generated, which then acts as a Michael acceptor. A binucleophile can then engage in a conjugate addition followed by an intramolecular cyclization and tautomerization to yield the final dihydropyridinone product, regenerating the NHC catalyst in the process. An alternative pathway involves the formation of an aza-Breslow intermediate from an imine, which is then oxidized to an imidoyl azolium. This species undergoes an intramolecular nucleophilic addition, followed by elimination of the NHC catalyst to afford the aromatic pyridone. scispace.com

Identification and Characterization of Key Reaction Intermediates

The transient species formed during a catalytic cycle are pivotal in determining the reaction's course and outcome. Spectroscopic and computational studies have been instrumental in identifying and characterizing these key intermediates.

Ketenes are highly reactive species characterized by the R₂C=C=O functional group. Their electrophilic central carbon makes them susceptible to nucleophilic attack and prone to participate in cycloaddition reactions. researchgate.net In the context of pyridinone synthesis, the reaction of a (chlorocarbonyl)phenyl ketene (B1206846) with enaminones has been reported to produce 4-hydroxy-3,4,6-trisubstituted-2(1H)-pyridinones. rsc.org This transformation likely proceeds through a [4+2] cycloaddition (Diels-Alder type) reaction or a stepwise nucleophilic addition-cyclization sequence, where the enaminone acts as the nucleophile attacking the ketene. While ketenes are established intermediates in certain synthetic routes to pyridinones, their direct involvement and characterization in the NHC-catalyzed formation of dihydropyridinones from common precursors like aldehydes is less documented.

The acyl azolium intermediate is arguably one of the most important species in NHC catalysis. It is formed by the addition of an NHC to a carbonyl compound followed by an oxidation step, or directly from carboxylic acid derivatives. figshare.com These intermediates are potent electrophiles and can be considered as activated carboxylic acid derivatives. chalmers.se

In the synthesis of pyridines and dihydropyridinones, α,β-unsaturated acyl azoliums play a central role. nih.gov For instance, the NHC-catalyzed reaction of alkynoic acid esters with imines proceeds through an alkynyl acyl azolium intermediate. The reaction is initiated by the addition of the NHC to the ester, forming the key alkynyl acyl azolium. A subsequent nucleophilic conjugate addition of an enamide to this intermediate generates an allenolate azolium, which after proton transfer and lactamization, releases the NHC catalyst and yields a δ-lactam. A final isomerization step can then lead to the aromatic pyridine (B92270) product. thieme-connect.comscispace.com The generation and reactivity of these acyl azolium species have been extensively studied, and their structures have been characterized in some cases through NMR spectroscopy and X-ray crystallography. figshare.com

| Intermediate | Generation | Role in Reaction Pathway |

|---|---|---|

| Breslow Intermediate | Addition of NHC to an aldehyde followed by proton transfer. | Acts as a nucleophilic acyl anion equivalent; precursor to the acyl azolium intermediate in oxidative catalysis. scispace.com |

| Acyl Azolium Intermediate | Oxidation of the Breslow intermediate or addition of NHC to a carboxylic acid derivative. figshare.com | Acts as a potent electrophilic acylating agent or a Michael acceptor. chalmers.senih.gov |

| Imidoyl Azolium Intermediate | Oxidation of an aza-Breslow intermediate formed from an imine. scispace.com | Undergoes intramolecular nucleophilic addition to form the pyridone ring. scispace.com |

Stereochemical and Regiochemical Control Mechanisms

Achieving high levels of stereochemical and regiochemical control is a primary goal in modern synthetic chemistry. In the synthesis of dihydropyridinones, which often contain multiple stereocenters and sites of potential reactivity, these aspects are of paramount importance.

Stereochemical control in these syntheses is often achieved through the use of chiral catalysts. Chiral NHCs, for example, can induce asymmetry in the formation of 1,4-dihydropyridines through a dearomatization process. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to the preferential formation of one enantiomer over the other. researchgate.net Similarly, chiral isothiourea catalysts have been successfully employed in the synthesis of dihydropyridinones with high diastereo- and enantioselectivities. thieme-connect.com The selectivity-determining step in these reactions can occur at various stages of the catalytic cycle, and detailed mechanistic studies, including kinetic experiments, are often required to pinpoint its exact location. chalmers.se

Regiochemical control is crucial when substrates possess multiple reactive sites. In the synthesis of pyridones, for instance, annulation reactions must be controlled to produce the desired constitutional isomer. Ligand-controlled regiodivergence is a powerful strategy to achieve this. In a nickel-catalyzed annulation of pyridones, the use of a simple cyclooctadiene ligand promotes an exo-selective cyclization, whereas a bulky N-heterocyclic carbene ligand switches the selectivity to an endo-selective mode. nih.gov This demonstrates that the steric and electronic properties of the ligands coordinated to a metal center can profoundly influence the regiochemical outcome of a reaction. In another example, the regioselectivity of the hydroboration of pyridines can be altered by changing the polarity of the reaction solvent, with polar solvents favoring the 1,4-addition product and less polar solvents increasing the proportion of the 1,2-addition product. rsc.org The use of directing groups on the pyridine or pyridone ring is another common strategy to guide the reaction to a specific position. rsc.org

Analysis of Enantioselectivity and Diastereoselectivity

The stereochemical outcome of reactions involving dihydropyridinone scaffolds is of significant interest due to the prevalence of chiral nitrogen-containing heterocycles in pharmaceuticals and natural products. While specific studies on the enantioselectivity and diastereoselectivity of 1-Amino-5-bromo-1,2-dihydropyridin-2-one are not extensively documented, the behavior of analogous systems provides valuable insights.

The diastereoselective synthesis of highly substituted tetrahydropyridines can be achieved through a cascade reaction involving the in-situ formation of 1,2-dihydropyridines followed by a reduction step. nih.gov This methodology often results in high diastereomeric purity (>95%), indicating that the stereochemistry is well-controlled during the transformation. nih.gov For instance, in the synthesis of hexasubstituted piperidine (B6355638) derivatives, a single diastereomer is often observed, highlighting the high degree of stereocontrol possible with such systems. nih.gov

Table 1: Diastereoselectivity in the Synthesis of Substituted Tetrahydropyridines

| Entry | Imine Substituent | Product | Diastereomeric Ratio |

|---|---|---|---|

| 1 | Less Substituted | 6a-c | Excellent |

| 2 | Hexasubstituted | 6j | 10:5:3 |

Data adapted from a study on a versatile reaction cascade leading to highly substituted 1,2,3,6-tetrahydropyridines. nih.gov

The development of asymmetric versions of these reactions, potentially utilizing chiral catalysts, is an active area of research aimed at achieving high enantioselectivity. beilstein-journals.org

Regioselective Outcome in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules. The regioselectivity of these reactions, particularly with unsymmetrically substituted reactants like this compound, is a critical factor. The presence of both an amino and a bromo substituent, along with the dihydropyridinone core, offers multiple potential reaction pathways.

In the context of aminopyridines, MCRs have been developed for the regioselective synthesis of fluorinated 2-aminopyridines. rsc.org These reactions demonstrate that the regiochemical outcome can be effectively controlled. Similarly, studies on the MCR of 5-aminopyrazoles with 1,3-dicarbonyl compounds have shown that specific regioisomers can be obtained selectively. beilstein-journals.org The reaction conditions, including temperature and catalysts, play a crucial role in directing the regioselectivity. beilstein-journals.org For this compound, the interplay between the nucleophilic amino group and the electrophilic sites of the dihydropyridinone ring, as well as the potential for the bromo group to act as a leaving group or participate in metal-catalyzed cross-coupling reactions, would dictate the regioselective outcome in MCRs.

Studies on Radical Reaction Pathways

Radical reactions offer unique pathways for the formation of C-C and C-heteroatom bonds. The bromine atom in this compound makes it a suitable substrate for radical cyclization reactions. These reactions typically involve the generation of a radical at the carbon bearing the bromine, which can then undergo intramolecular cyclization.

Research on the radical cyclization of bromo-propanamides has demonstrated the feasibility of forming nitrogen heterocycles through such pathways. nih.gov These reactions can proceed with good diastereoselectivity. nih.gov The 5-exo cyclization of radicals is a common and favored pathway in these transformations. nih.govdiva-portal.org The specific conditions for radical generation, such as the use of radical initiators or photoredox catalysis, would be critical in applying these methods to this compound. The strength of the metal-hydride bond in reagents used for H-atom transfer can also influence the outcome of radical cyclization reactions. columbia.edu

Tautomerism and Isomerization in Dihydropyridinone Systems

Dihydropyridinone systems can exhibit tautomerism, a form of constitutional isomerism involving the migration of a proton. For this compound, several tautomeric forms are possible, including lactam-lactim and enamine-imine tautomerism. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.

Theoretical and mass spectrometry studies on related amide and thioamide systems indicate that tautomerism generally involves neutral species. researchgate.net In heterocyclic systems like 1-benzamidoisoquinoline derivatives, the tautomeric equilibrium can be controlled by the substituent effect. mdpi.com For instance, electron-donating groups can favor the amide form, while electron-withdrawing groups can shift the equilibrium towards the enol form. mdpi.com

Isomerization, particularly Z/E isomerization around the C=N bond in imine tautomers, is another important consideration. The mechanism of acid-catalyzed Z/E isomerization of imines can proceed through either rotation about the protonated C=N bond or via nucleophilic catalysis. nih.gov The degree of conjugation in the system can influence the rate of isomerization. nih.gov Furthermore, isomerization in some systems can be induced by light, leading to photostationary states with different isomer ratios. chalmers.se

Based on a thorough review of available scientific literature, detailed experimental spectroscopic and mass spectrometry data for the specific compound "this compound" is not publicly available. The synthesis and/or full characterization of this particular molecule has not been reported in the searched scientific journals and databases.

Therefore, it is not possible to provide the specific, detailed research findings and data tables for ¹H NMR, ¹³C NMR, 2D NMR, and HRMS as requested in the outline.

To fulfill the user's request, published experimental data from a primary scientific source is required. Without this, any provided information would be hypothetical and would not meet the standard of a scientifically accurate and authoritative article based on detailed research findings.

Advanced Spectroscopic and Analytical Characterization for Rigorous Structural Validation

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a molecular "fingerprint". libretexts.orguhcl.edu The spectrum, typically plotted as transmittance versus wavenumber (cm⁻¹), reveals characteristic absorption bands for different functional groups. libretexts.org

For 1-Amino-5-bromo-1,2-dihydropyridin-2-one, the IR spectrum is expected to display several key absorption bands corresponding to its constituent functional groups: the primary amine (-NH₂), the cyclic amide (lactam) or pyridinone ring, the carbon-carbon double bond (C=C), and the carbon-bromine (C-Br) bond.

N-H Stretching: The primary amine group would typically exhibit two distinct bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C=O Stretching: The carbonyl group (C=O) of the dihydropyridinone ring is expected to produce a strong, sharp absorption band. This band typically appears in the 1700-1650 cm⁻¹ region, characteristic of a six-membered lactam.

C=C Stretching: The stretching vibration of the endocyclic carbon-carbon double bond would result in a medium-intensity band around 1650-1600 cm⁻¹.

N-H Bending: The bending vibration (scissoring) of the primary amine group is anticipated to appear in the 1650-1580 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond vibration typically occurs in the fingerprint region of the spectrum, at lower wavenumbers, usually between 600-500 cm⁻¹. researchgate.net

The precise positions of these bands can be influenced by factors such as hydrogen bonding and the electronic environment within the molecule.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3200 | Medium |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium-Variable |

| Dihydropyridinone | C=O Stretch | 1700 - 1650 | Strong |

| Alkene | C=C Stretch | 1650 - 1600 | Medium |

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and torsional angles, thereby confirming the molecular connectivity and stereochemistry. The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern to construct an electron density map of the molecule.

While a specific crystal structure for this compound is not publicly available, analysis of structurally related bromo-substituted heterocyclic compounds allows for predictions of its solid-state characteristics. nih.govnih.gov A crystallographic analysis would yield a definitive confirmation of the dihydropyridinone ring's conformation and the relative positions of the amino and bromo substituents.

Key structural insights that would be obtained include:

Crystal System and Space Group: These parameters describe the symmetry and periodic arrangement of molecules in the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating block of the crystal.

Molecular Geometry: Precise measurements of all bond lengths and angles, confirming, for example, the partial double-bond character of the C-N bond within the amide group and the planarity of the ring system.

Intermolecular Interactions: The analysis would reveal non-covalent interactions, such as hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of another, as well as potential π–π stacking interactions between the pyridinone rings. researchgate.net

The data obtained are crucial for understanding the compound's solid-state packing and physical properties.

Table 2: Representative Crystallographic Data Obtainable from X-ray Analysis (Hypothetical) Note: The following data is illustrative of parameters that would be determined and is not from an actual analysis of the title compound.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | Elemental composition of the molecule | C₅H₅BrN₂O |

| Formula Weight | Molar mass of the compound | 190.01 g/mol |

| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic) | Monoclinic |

| Space Group | The symmetry group of the crystal | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 13.8 Å, b = 3.8 Å, c = 24.0 Å; α = 90°, β = 102.5°, γ = 90° |

| Volume (V) | Volume of the unit cell | 1259 ų |

| Z | Number of molecules per unit cell | 4 |

| Bond Lengths | e.g., C=O, C-Br, N-H | C=O: ~1.24 Å; C-Br: ~1.89 Å |

| Bond Angles | e.g., C-N-C, O=C-N | C-N-C: ~120°; O=C-N: ~121° |

Theoretical and Computational Chemistry Investigations

Molecular Docking Studies for Ligand-Target Interactions (in a purely structural/binding context)

While computational studies, including DFT calculations, NBO analysis, and molecular docking, are common for various heterocyclic compounds, specific investigations into the reaction energetics, electronic structure, and ligand-target interactions of 1-Amino-5-bromo-1,2-dihydropyridin-2-one have not been found in the public domain. Consequently, the generation of a scientifically accurate article adhering to the strict outline and content requirements is not feasible at this time.

Applications in Advanced Organic Synthesis and Chemical Biology Research

1-Amino-5-bromo-1,2-dihydropyridin-2-one as a Versatile Synthetic Intermediate and Building Block

The inherent reactivity of this compound makes it a valuable precursor for a wide array of chemical transformations, enabling the synthesis of diverse and complex molecules.

Precursor for Diversified Polycyclic Heterocyclic Systems

While direct examples of the use of this compound in the synthesis of a broad range of polycyclic heterocyclic systems are not extensively documented in readily available literature, the structural motifs present in the molecule suggest its potential as a precursor for such complex structures. The amino and bromo substituents on the dihydropyridinone ring offer strategic points for annulation and cyclization reactions, which are key steps in the construction of fused heterocyclic systems. The synthesis of various polycyclic N-heterocyclic compounds often relies on the strategic functionalization of pyridine (B92270) and its derivatives. rsc.org

Transformation into Pyridinone and Pyridine Derivatives

The this compound scaffold can be chemically manipulated to yield a variety of pyridinone and pyridine derivatives. For instance, the bromine atom at the 5-position can be a handle for various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds and build more complex molecular frameworks. Furthermore, the amino group can be diazotized and subsequently replaced with other functional groups, a common strategy in pyridine chemistry. A related transformation involves the conversion of 2-amino-5-bromopyridine (B118841) to 2,5-dibromopyridine (B19318) via a modified Sandmeyer reaction, highlighting the reactivity of the amino group in this class of compounds. heteroletters.org

Integration into Peptidomimetics and Constrained Amino Acid Analogues for Conformational Studies

The dihydropyridinone core of this compound can serve as a scaffold for the design of peptidomimetics and constrained amino acid analogues. Peptidomimetics are molecules that mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. The rigid dihydropyridinone ring can be used to constrain the conformation of peptide chains, which is a valuable strategy in drug design to improve binding affinity and selectivity for biological targets. While direct incorporation of this specific compound is not widely reported, the general principle of using heterocyclic scaffolds to create conformationally restricted peptide mimics is a well-established approach in medicinal chemistry. mdpi.comnih.govupc.eduslideshare.net

Development of Chemical Probes and Ligands for Molecular Target Studies

The adaptability of the this compound structure has been leveraged in the development of targeted molecules for investigating and modulating the function of various proteins.

Design of Receptor Antagonists for Investigating Receptor Function (e.g., P2X7 Receptor)

The 1,2-dihydropyridinone scaffold is a key feature in a novel class of potent antagonists for the P2X7 receptor, an ATP-gated ion channel involved in inflammatory and neurological disorders. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the dihydropyridinone core and its substituents can significantly impact the potency and selectivity of these antagonists. nih.gov While the specific contribution of the 1-amino and 5-bromo groups of the title compound is not explicitly detailed in all public literature, the general importance of substitution on the dihydropyridinone ring for P2X7 antagonism is well-recognized. nih.govnih.gov The development of such antagonists is crucial for elucidating the physiological and pathological roles of the P2X7 receptor.

| Receptor Target | Antagonist Scaffold | Key Structural Features |

| P2X7 Receptor | 1,2-Dihydropyridinone | Proper substitution on the dihydropyridinone ring and aniline (B41778) moiety. |

Development of Enzyme Inhibitors for Elucidating Biological Pathways

The this compound framework serves as a valuable starting point for the synthesis of inhibitors targeting a range of enzymes implicated in various diseases.

MGAT2: The dihydropyridinone core is present in inhibitors of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme involved in dietary fat absorption and a target for the treatment of metabolic disorders like obesity and diabetes. google.comgoogle.com Lead optimization efforts in dihydropyridinone-based MGAT2 inhibitors have focused on modifying substituents to improve metabolic stability and pharmacokinetic profiles. researchgate.net

MPS1: The mitotic kinase Monopolar Spindle 1 (MPS1) is a target in cancer therapy. While direct use of this compound is not explicitly documented, related pyridinone-based scaffolds have been explored for the development of MPS1 inhibitors.

Aurora Kinases: Aurora kinases are key regulators of cell division and are attractive targets for cancer treatment. Various heterocyclic scaffolds, including those based on pyrimidines, have been investigated for the development of Aurora kinase inhibitors. nih.govlakeheadu.camdpi.comnih.govresearchgate.net The dihydropyridinone motif, as a bioisostere of other heterocyclic systems, holds potential for the design of novel Aurora kinase inhibitors.

EZH2: There is strong evidence for the use of a very similar structural motif in the development of covalent inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in cancer. A series of 3-acrylamido-2-methyl-N-((2-oxo-1,2-dihydropyridin-3-yl) methyl) benzamide (B126) derivatives have been designed and synthesized as potent EZH2 inhibitors. nih.gov This highlights the utility of the 2-oxo-1,2-dihydropyridine core, closely related to this compound, as a key component in the design of targeted enzyme inhibitors. researchgate.netacs.orgresearchgate.netnih.gov

| Enzyme Target | Inhibitor Class/Scaffold | Therapeutic Area |

| MGAT2 | Dihydropyridinone derivatives | Metabolic Disorders |

| MPS1 | Pyridinone-based scaffolds | Cancer |

| Aurora Kinases | Pyrimidine and other heterocyclic scaffolds | Cancer |

| EZH2 | 2-oxo-1,2-dihydropyridin-3-yl derivatives | Cancer |

Compounds for Studying Non-Canonical DNA Structures and Interactions (e.g., G-quadruplexes, i-motifs)

The study of non-canonical DNA structures, such as G-quadruplexes and i-motifs, has revealed their significant roles in cellular processes, including transcriptional regulation, making them attractive targets for therapeutic intervention. mdpi.com The i-motif, in particular, is a four-stranded structure formed in cytosine-rich sequences, characterized by intercalated hemi-protonated cytosine-cytosine (C·C+) base pairs. rsc.orgnih.gov The stability of these structures is highly dependent on environmental factors like pH and temperature, but also on the chemical nature of the nucleobases themselves. nih.gov

Research into chemically modified i-motifs has demonstrated that substitutions on the cytosine ring can significantly influence stability. Specifically, the introduction of a halogen atom, such as in 5-bromocytosine, has been shown to enhance the stability of i-motif structures under acidic conditions. nih.gov This stabilizing effect is attributed to the electronic and steric properties of the halogen substituent.

Given its structural similarity to a brominated cytosine, this compound represents a promising molecular tool for the study of these non-canonical DNA structures. Its framework can be used to design probes and potential ligands that interact with and stabilize i-motifs. The bromine atom can serve as a handle for further functionalization or as a key interaction point within the DNA structure.

The table below summarizes the observed effects of certain chemical modifications on the stability of i-motif DNA, providing a basis for the potential utility of compounds like this compound.

| Modification to Cytosine | Effect on i-Motif Stability | Reference |

|---|---|---|

| 5-Fluoro substitution | Increased stability at acidic conditions | nih.gov |

| 5-Bromo substitution | Increased stability at acidic conditions | nih.gov |

| 5-Iodo substitution | Increased stability at acidic conditions | nih.gov |

| 5-Methylation | Increased pH of mid-transition (pHT) and melting temperature (Tm) | nih.gov |

| 5-Hydroxymethylation | Decreased pHT and Tm | nih.gov |

Exploration of Bromine Substitution Effects on Chemical Reactivity and Molecular Recognition

The presence of a bromine atom on the 1,2-dihydropyridin-2-one core in this compound has profound implications for its chemical reactivity and potential for molecular recognition. The effects of bromine substitution are multifaceted, stemming from its unique electronic and steric properties. nih.gov

From an electronic standpoint, halogens like bromine exhibit a dual nature. They are electron-withdrawing through the inductive effect (σ-induction) due to their high electronegativity, which deactivates the ring towards electrophilic substitution. Conversely, they can act as weak resonance donors (π-donation) through their lone pairs of electrons. nih.gov This interplay influences the electron density distribution across the dihydropyridinone ring, affecting the reactivity of various positions. For instance, the bromine atom can direct the regioselectivity of further chemical modifications and alter the pKa of the amino group.

In the context of molecular recognition, the bromine atom can participate in specific non-covalent interactions, most notably halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom on a biological macromolecule. This interaction is directional and can be a significant contributor to the binding affinity and selectivity of a ligand for its receptor, be it a protein active site or a specific nucleic acid structure. nih.gov The relatively large and polarizable nature of the bromine atom enhances its ability to form these interactions. nih.gov

The table below outlines key molecular properties that are modulated by the introduction of a bromine substituent.

| Property | Effect of Bromine Substitution | Underlying Principle |

|---|---|---|

| Electron Density | Decreased overall ring electron density | Inductive electron withdrawal |

| Chemical Reactivity | Altered susceptibility to nucleophilic/electrophilic attack | Combination of inductive and resonance effects masterorganicchemistry.comnih.gov |

| Acidity/Basicity | Modified pKa of nearby functional groups | Inductive effect influencing proton affinity |

| Molecular Recognition | Potential for specific, directional interactions | Ability to form halogen bonds |

| Lipophilicity | Increased lipophilicity (hydrophobicity) | Contribution to overall molecular properties |

Green Chemistry Aspects in Dihydropyridinone Synthesis (e.g., mild conditions, alternative solvents)

The synthesis of dihydropyridinone derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. semanticscholar.org Traditional synthetic methods often require harsh reaction conditions, such as high temperatures and the use of toxic organic solvents, which are environmentally detrimental. e-journals.in

Modern approaches to dihydropyridinone synthesis focus on the use of mild reaction conditions. mdpi.comresearchgate.net Conducting reactions at or near room temperature reduces energy costs and often leads to higher selectivity with fewer byproducts. mdpi.com The use of efficient and reusable catalysts, such as heterogeneous solid catalysts, is another key strategy that aligns with green chemistry principles. semanticscholar.orgresearchgate.netkashanu.ac.ir

A significant area of development is the replacement of conventional volatile organic solvents (VOCs) like DMF and dichloromethane, which have toxicity concerns, with more environmentally benign alternatives. researchgate.net Research has explored the use of greener polar aprotic solvents such as propylene carbonate. researchgate.net Furthermore, solvent-free reaction conditions have proven highly effective for the synthesis of related dihydropyrimidinones, offering advantages such as reduced waste, shorter reaction times, and simplified product isolation procedures. researchgate.netkashanu.ac.irnih.gov These solvent-free methods are often carried out by simply heating a mixture of the reactants with a catalyst. nih.gov

The table below compares traditional and green approaches to the synthesis of dihydropyridinone and related heterocyclic scaffolds.

| Parameter | Traditional Synthesis Methods | Green Synthesis Approaches |

|---|---|---|

| Conditions | High temperatures, refluxing e-journals.in | Mild conditions, room temperature mdpi.comresearchgate.net |

| Solvents | Excess toxic organic solvents (e.g., DMF, Dichloromethane) e-journals.inresearchgate.net | Alternative solvents (e.g., Propylene Carbonate, aqueous media) or solvent-free conditions mdpi.comresearchgate.netnih.gov |

| Catalysts | Expensive or toxic catalysts, often used in stoichiometric amounts mdpi.com | Reusable heterogeneous catalysts (e.g., zeolites, hydrotalcites) semanticscholar.orgkashanu.ac.ir |

| Efficiency | Long reaction times, often low to moderate yields e-journals.in | Short reaction times, good to excellent yields researchgate.netresearchgate.net |

| Work-up | Complex purification procedures | Simple filtration and isolation of products nih.gov |

Future Research Directions and Outlook

Advancements in Asymmetric Synthesis of Halogenated Dihydropyridinones

The synthesis of enantiomerically pure halogenated dihydropyridinones is a significant area for future research, primarily due to the profound impact of chirality on biological activity. Asymmetric catalysis stands as a cornerstone for the efficient creation of such enantiopure molecules with high selectivity. frontiersin.org Future efforts will likely focus on the development of novel stereoselective methods to control the stereochemistry of the dihydropyridinone core.

Key research avenues will include:

Organocatalysis: The use of small chiral organic molecules as catalysts offers a metal-free approach to asymmetric synthesis. Future work could involve designing new bifunctional organocatalysts that can effectively control the stereoselective formation of the dihydropyridinone ring.

Transition-Metal Catalysis: Chiral transition-metal complexes are powerful tools for a wide range of asymmetric transformations. Research will likely focus on the design of new chiral ligands for metals like palladium, rhodium, and iridium to achieve high enantioselectivity in the synthesis of halogenated dihydropyridinones.

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. The exploration of novel enzymes or the engineering of existing ones for the asymmetric synthesis of these compounds represents a promising and sustainable approach. frontiersin.org Flavin-dependent halogenases (FDHs), for example, have been shown to catalyze a variety of enantioselective halogenation reactions and could be engineered for such purposes. nih.gov

A summary of potential asymmetric synthesis strategies is presented in the table below.

| Catalysis Type | Potential Catalyst | Advantages |

|---|---|---|

| Organocatalysis | Chiral Brønsted acids, aminocatalysts | Metal-free, mild conditions, high enantioselectivity |

| Transition-Metal Catalysis | Chiral phosphine or N-heterocyclic carbene ligands with Pd, Rh, Ir | High turnover numbers, broad substrate scope |

Exploration of Novel Catalytic Systems for Dihydropyridinone Functionalization

The selective functionalization of the dihydropyridinone core is crucial for creating a diverse range of derivatives with tailored properties. Future research will undoubtedly focus on the development of innovative catalytic systems to achieve this. A significant area of interest is the late-stage functionalization of the C–H bonds of the pyridone ring, which offers an atom-economical approach to molecular diversification. rsc.org

Promising areas for exploration include:

Photoredox Catalysis: This rapidly developing field uses light to initiate chemical reactions, often under very mild conditions. frontiersin.org Future work could explore the use of photoredox catalysts for the introduction of new functional groups onto the dihydropyridinone scaffold.

Electrocatalysis: Asymmetric electrocatalysis is an emerging sustainable approach for enantioselective reactions. frontiersin.org The development of electrocatalytic methods for the functionalization of 1-Amino-5-bromo-1,2-dihydropyridin-2-one could provide access to novel derivatives.

Dual Catalysis: Combining two different catalytic cycles in one pot can enable transformations that are not possible with a single catalyst. Future research may focus on developing dual catalytic systems, for instance, combining a transition metal catalyst with an organocatalyst, for the selective functionalization of the dihydropyridinone ring.

The table below outlines some novel catalytic systems for dihydropyridinone functionalization.

| Catalytic System | Potential Application | Advantages |

|---|---|---|

| Photoredox Catalysis | C-H functionalization, cross-coupling reactions | Mild reaction conditions, high functional group tolerance |

| Electrocatalysis | Asymmetric synthesis, redox reactions | Use of electricity as a clean reagent, high efficiency |

Expanded Utility of this compound in Complex Molecule Synthesis

The this compound scaffold is a valuable building block for the synthesis of more complex molecules, including natural products and pharmaceutically active compounds. mdpi.commdpi.com The presence of the bromine atom and the amino group provides strategic points for further chemical modifications.

Future research in this area will likely involve:

Cross-Coupling Reactions: The bromo substituent can be readily utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds.

Derivatization of the Amino Group: The amino group can be acylated, alkylated, or used as a directing group for further functionalization of the dihydropyridinone ring.

Ring-Rearrangement and Ring-Opening Reactions: The dihydropyridinone core can potentially be transformed into other heterocyclic systems, expanding its synthetic utility. For instance, functionalized δ-enelactams have been used to prepare new bridged systems within a δ-lactam framework. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry, Theoretical Chemistry, and Materials Science

The future of research on this compound extends beyond traditional synthetic organic chemistry. An interdisciplinary approach will be crucial for unlocking new applications.

Theoretical Chemistry: Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule. This can aid in the design of new reactions and the prediction of the properties of novel derivatives.

Materials Science: Pyridinone and related heterocyclic structures are being investigated for their potential in materials science. For example, pyridazinone and triazinone derivatives have been studied for their luminescent properties. rsc.org Future research could explore the potential of polymers or coordination complexes derived from this compound in areas such as organic light-emitting diodes (OLEDs), sensors, or as components of functional materials. The investigation of intramolecular and intermolecular interactions, such as π-π stacking, will be important in determining the optical and electrical properties of these materials. rsc.org

This interdisciplinary approach will foster a deeper understanding of the fundamental properties of this compound and pave the way for its application in cutting-edge technologies.

Q & A

Q. What are the recommended synthetic routes and purification methods for 1-Amino-5-bromo-1,2-dihydropyridin-2-one?

- Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized dihydropyridinone precursor. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Purification often involves column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures. Purity validation (>95%) should use HPLC or GC-MS, as demonstrated in similar brominated pyridinone syntheses .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For instance, a related compound, 2-Amino-5-bromopyridin-1-ium trichlorido-zincate, was resolved with an R factor of 0.033 using SC-XRD at 293 K . Complementary techniques include:

- NMR : H/C NMR to confirm substituent positions (e.g., amino at C1, bromo at C5).

- IR : Peaks at ~1650 cm (C=O stretch) and ~3350 cm (N-H stretch).

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., ~203 g/mol for CHBrNO).

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at C5 is a prime site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. For example, coupling with aryl boronic acids (Pd(PPh), NaCO, DME/HO, 80°C) yields 5-aryl derivatives. The amino group at C1 may require protection (e.g., acetylation) to prevent side reactions .

Advanced Research Questions

Q. How does the dihydropyridinone ring influence the electronic properties and reaction mechanisms of this compound?

- Methodological Answer : The non-aromatic dihydropyridinone ring introduces strain and electron-deficient character, enhancing susceptibility to nucleophilic attack at C5-Br. Computational studies (DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, the electron-withdrawing carbonyl group at C2 stabilizes transition states in SNAr reactions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies in buffered solutions (pH 3–9) at 40–60°C for 4 weeks can identify degradation pathways. For instance, hydrolysis of the bromo group may occur under basic conditions (pH >8), forming 5-hydroxy derivatives. Thermal gravimetric analysis (TGA) can assess decomposition temperatures (>200°C typical for similar bromopyridinones) .

Q. How can contradictions in reported synthetic yields for brominated dihydropyridinones be resolved?

- Methodological Answer : Discrepancies often arise from differences in bromination conditions (e.g., radical vs. electrophilic). A Design of Experiments (DoE) approach using variables like solvent polarity (DCM vs. THF), temperature (0°C vs. reflux), and stoichiometry (1.0–1.5 eq. NBS) can optimize reproducibility. Meta-analysis of SciFinder data (e.g., 5-Bromo-2-aminopyridine reactions) may reveal trends .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer : High-resolution LC-MS with a C18 column (0.1% formic acid in HO/ACN gradient) can detect impurities <0.1%. For example, residual solvents (e.g., DMF) are quantified via headspace GC-MS, while hydrolytic byproducts (e.g., 5-hydroxy analogs) require spiking with reference standards .

Q. How can this compound serve as a precursor for heterocyclic scaffolds?

- Methodological Answer : The compound is a versatile building block for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.